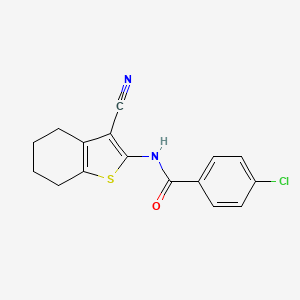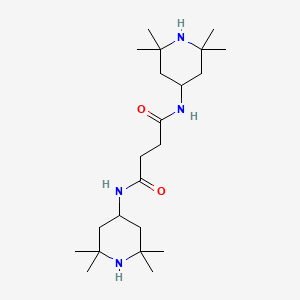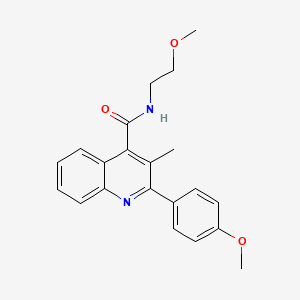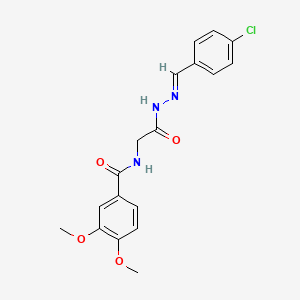![molecular formula C12H9NOS B11115122 2-(2-Methylfuran-3-yl)benzo[d]thiazole](/img/structure/B11115122.png)
2-(2-Methylfuran-3-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylfuran-3-yl)benzo[d]thiazole is a heterocyclic compound that combines a benzothiazole ring with a methylfuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-yl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-methylfuran-3-carbaldehyde under acidic conditions to form the desired product . Another approach includes the use of a palladium-catalyzed cross-coupling reaction between 2-bromobenzothiazole and 2-methylfuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylfuran-3-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-(2-Methylfuran-3-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylfuran-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also disrupt microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)benzo[d]thiazole: Similar structure but with a furan ring instead of a methylfuran moiety.
2-(2-Thienyl)benzo[d]thiazole: Contains a thiophene ring instead of a furan ring.
2-(2-Pyridyl)benzo[d]thiazole: Features a pyridine ring in place of the furan ring.
Uniqueness
2-(2-Methylfuran-3-yl)benzo[d]thiazole is unique due to the presence of the methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-(2-methylfuran-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H9NOS/c1-8-9(6-7-14-8)12-13-10-4-2-3-5-11(10)15-12/h2-7H,1H3 |
InChI Key |
UXSVKYXZIXGJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11115045.png)
![4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
![N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B11115091.png)
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11115093.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide](/img/structure/B11115094.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11115100.png)


![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B11115114.png)

![methyl 2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11115125.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11115129.png)
